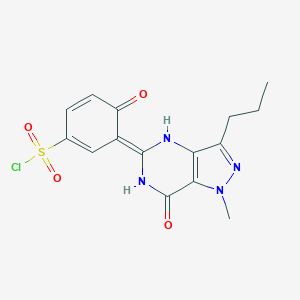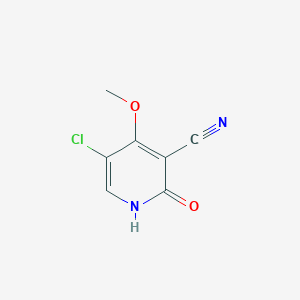
5-Chloro-4-methoxy-2-oxo-1,2-dihydropyridine-3-carbonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Chloro-4-methoxy-2-oxo-1,2-dihydropyridine-3-carbonitrile: is a heterocyclic compound with the molecular formula C7H5ClN2O2. This compound is characterized by the presence of a pyridine ring substituted with a chlorine atom, a methoxy group, a nitrile group, and a keto group.
Biochemical Analysis
Biochemical Properties
5-Chloro-4-methoxy-2-oxo-1,2-dihydropyridine-3-carbonitrile plays a role in several biochemical reactions. It interacts with enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, this compound has been shown to inhibit certain enzymes, which can affect metabolic pathways and cellular processes. The nature of these interactions often involves binding to the active sites of enzymes or altering their conformation, leading to changes in their catalytic activity .
Cellular Effects
The effects of this compound on various cell types and cellular processes are profound. It can influence cell signaling pathways, gene expression, and cellular metabolism. For example, this compound may modulate signaling pathways by interacting with specific receptors or signaling molecules, leading to altered cellular responses. Additionally, it can affect gene expression by binding to transcription factors or other regulatory proteins, thereby influencing the transcription of target genes .
Molecular Mechanism
The molecular mechanism of action of this compound involves several key interactions at the molecular level. This compound can bind to biomolecules, such as enzymes and receptors, leading to inhibition or activation of their activity. For instance, it may inhibit enzyme activity by binding to the active site or allosteric sites, preventing substrate binding or altering enzyme conformation. Additionally, it can influence gene expression by interacting with transcription factors or other regulatory proteins .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The stability and degradation of this compound are important factors that influence its long-term effects on cellular function. Studies have shown that this compound remains stable under certain conditions but may degrade over time, leading to changes in its activity and effectiveness. Long-term exposure to this compound in in vitro or in vivo studies has revealed its potential to cause sustained effects on cellular processes .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, this compound may exhibit beneficial effects, such as enzyme inhibition or modulation of signaling pathways. At higher doses, it may cause toxic or adverse effects, including cellular damage or disruption of normal cellular functions. Threshold effects have been observed, indicating that there is a specific dosage range within which this compound is effective without causing harm .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are important factors that determine its activity and effectiveness. This compound may interact with transporters or binding proteins, influencing its localization and accumulation within specific cellular compartments. These interactions can affect the overall distribution of the compound and its ability to reach target sites within cells .
Subcellular Localization
The subcellular localization of this compound plays a crucial role in its activity and function. This compound may be directed to specific compartments or organelles within cells through targeting signals or post-translational modifications. Its localization can influence its interactions with biomolecules and its overall effectiveness in modulating cellular processes .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-Chloro-4-methoxy-2-oxo-1,2-dihydropyridine-3-carbonitrile typically involves the reaction of 4-methoxy-2-oxo-1,2-dihydropyridine-3-carbonitrile with a chlorinating agent. One common method includes the use of thionyl chloride (SOCl2) or phosphorus oxychloride (POCl3) under reflux conditions .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The process may include steps such as crystallization and recrystallization to purify the final product .
Chemical Reactions Analysis
Types of Reactions:
Substitution Reactions: The chlorine atom in 5-Chloro-4-methoxy-2-oxo-1,2-dihydropyridine-3-carbonitrile can undergo nucleophilic substitution reactions with various nucleophiles.
Reduction Reactions: The nitrile group can be reduced to an amine group using reducing agents such as lithium aluminum hydride (LiAlH4).
Oxidation Reactions: The methoxy group can be oxidized to a hydroxyl group using oxidizing agents like potassium permanganate (KMnO4).
Common Reagents and Conditions:
Nucleophilic Substitution: Sodium methoxide (NaOCH3) in methanol.
Reduction: Lithium aluminum hydride (LiAlH4) in dry ether.
Oxidation: Potassium permanganate (KMnO4) in aqueous solution.
Major Products:
Substitution: 5-Methoxy-4-methoxy-2-oxo-1,2-dihydropyridine-3-carbonitrile.
Reduction: 5-Chloro-4-methoxy-2-oxo-1,2-dihydropyridine-3-amine.
Oxidation: 5-Chloro-4-hydroxy-2-oxo-1,2-dihydropyridine-3-carbonitrile.
Scientific Research Applications
Chemistry:
- Used as an intermediate in the synthesis of various heterocyclic compounds.
- Employed in the development of new synthetic methodologies.
Biology:
- Investigated for its potential antimicrobial properties.
- Studied for its interactions with biological macromolecules.
Medicine:
- Explored as a potential lead compound for the development of new pharmaceuticals.
- Evaluated for its anti-inflammatory and anticancer activities.
Industry:
- Utilized in the production of advanced materials with specific properties.
- Applied in the synthesis of dyes and pigments .
Mechanism of Action
The mechanism of action of 5-Chloro-4-methoxy-2-oxo-1,2-dihydropyridine-3-carbonitrile involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes by binding to their active sites, thereby blocking their catalytic activity. The compound’s effects on cellular pathways can lead to various biological outcomes, such as antimicrobial or anticancer effects .
Comparison with Similar Compounds
- 5-Bromo-4-methoxy-2-oxo-1,2-dihydropyridine-3-carbonitrile.
- 5-Fluoro-4-methoxy-2-oxo-1,2-dihydropyridine-3-carbonitrile.
- 5-Iodo-4-methoxy-2-oxo-1,2-dihydropyridine-3-carbonitrile.
Uniqueness:
- The presence of the chlorine atom in 5-Chloro-4-methoxy-2-oxo-1,2-dihydropyridine-3-carbonitrile imparts unique reactivity compared to its bromo, fluoro, and iodo analogs.
- The compound’s specific substitution pattern allows for selective reactions, making it a valuable intermediate in synthetic chemistry .
Properties
IUPAC Name |
5-chloro-4-methoxy-2-oxo-1H-pyridine-3-carbonitrile |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5ClN2O2/c1-12-6-4(2-9)7(11)10-3-5(6)8/h3H,1H3,(H,10,11) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NSFMNXCAJNVYKF-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C(=O)NC=C1Cl)C#N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5ClN2O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90450030 |
Source


|
| Record name | 5-Chloro-4-methoxy-2-oxo-1,2-dihydropyridine-3-carbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90450030 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
184.58 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
147619-40-7 |
Source


|
| Record name | 5-Chloro-4-methoxy-2-oxo-1,2-dihydropyridine-3-carbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90450030 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
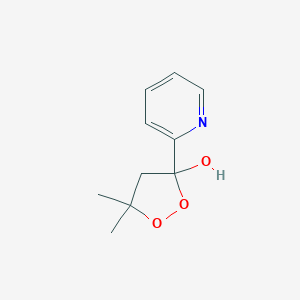

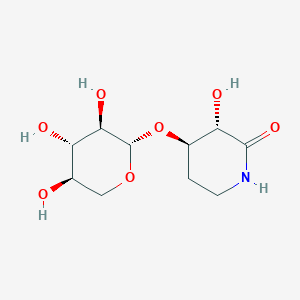


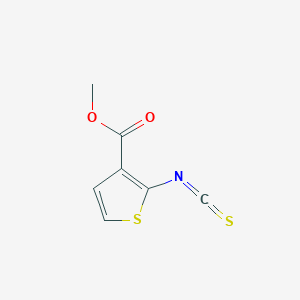



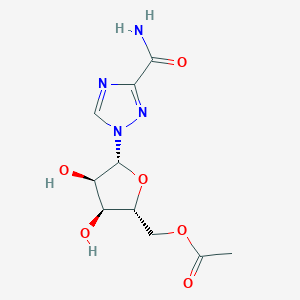
![N-[(6-cyanopyridin-2-yl)methyl]propanamide](/img/structure/B135910.png)
